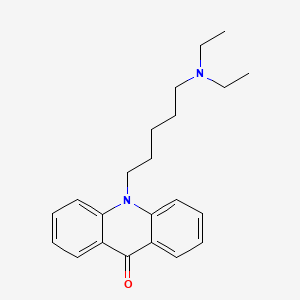![molecular formula C21H34O2 B10849767 (1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)
(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-440 is a synthetic cannabinoid that belongs to the class of compounds known as aminoalkylindoles. These compounds are designed to mimic the effects of delta-9-tetrahydrocannabinol, the principal psychoactive component of cannabis. JWH-440, like other synthetic cannabinoids, interacts with cannabinoid receptors in the brain, producing effects similar to those of natural cannabinoids .
Preparation Methods
The synthesis of JWH-440 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole core is then alkylated using an alkyl halide in the presence of a base.
Industrial production methods for JWH-440 are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
JWH-440 undergoes several types of chemical reactions, including:
Oxidation: JWH-440 can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of JWH-440 can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: JWH-440 can undergo substitution reactions, where functional groups on the indole core are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction results in alcohols or alkanes .
Scientific Research Applications
JWH-440 has several scientific research applications, including:
Chemistry: JWH-440 is used as a reference compound in the study of synthetic cannabinoids and their interactions with cannabinoid receptors.
Biology: Researchers use JWH-440 to investigate the effects of synthetic cannabinoids on cellular processes and receptor signaling pathways.
Medicine: JWH-440 is studied for its potential therapeutic effects, including pain relief and anti-inflammatory properties.
Mechanism of Action
JWH-440 exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. When JWH-440 binds to these receptors, it activates signaling pathways that lead to the release of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
JWH-440 is similar to other synthetic cannabinoids, such as JWH-018 and JWH-250, in terms of its chemical structure and mechanism of action. JWH-440 has unique properties that distinguish it from these compounds. For example, JWH-440 has a higher affinity for the CB2 receptor compared to JWH-018, making it more selective for certain physiological effects .
Similar compounds include:
JWH-018: A widely known synthetic cannabinoid with high potency and affinity for both CB1 and CB2 receptors.
JWH-250: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2233: A benzoylindole synthetic cannabinoid with distinct pharmacological properties.
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H34O2/c1-5-6-7-13-21(2,3)17-11-12-19(20(15-17)23-4)16-9-8-10-18(22)14-16/h11-12,15-16,18,22H,5-10,13-14H2,1-4H3/t16-,18+/m0/s1 |
InChI Key |
GZSDLXNECOWUFY-FUHWJXTLSA-N |
Isomeric SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)OC |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-3-[4-(2-methylbutan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849689.png)
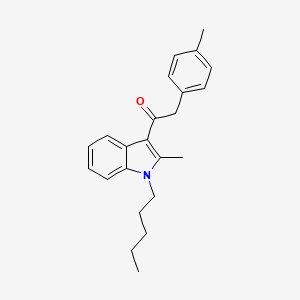

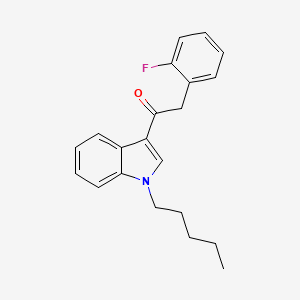
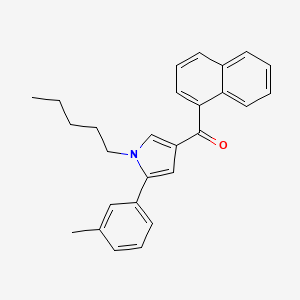
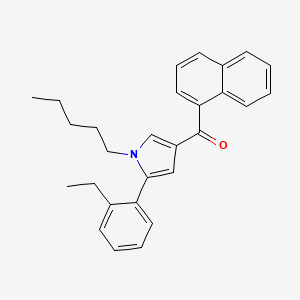
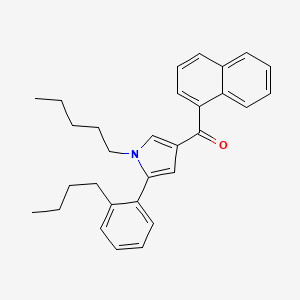
![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849743.png)
![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)
![(1R,3R)-3-[4-(2-methylhexan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849758.png)
![(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849761.png)
